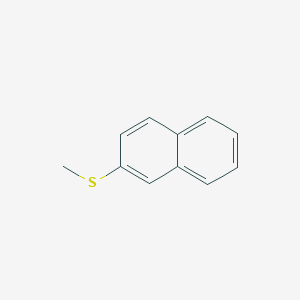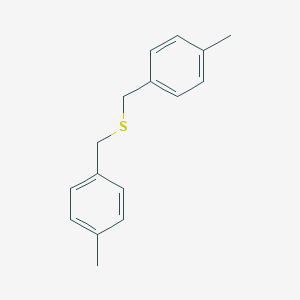
Sulfide, bis(4-methylbenzyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfide, bis(4-methylbenzyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a reducing agent and has been shown to have a wide range of biological and physiological effects.
Aplicaciones Científicas De Investigación
Sulfide, bis(4-methylbenzyl)- has been used in a variety of scientific research applications, including as a reducing agent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent in medicine. This compound has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of sulfide, bis(4-methylbenzyl)- is not fully understood, but it is believed to act through the reduction of reactive oxygen species (ROS) and the inhibition of inflammatory cytokines. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
Sulfide, bis(4-methylbenzyl)- has been shown to have a wide range of biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the promotion of cell survival, and the inhibition of cancer cell growth. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfide, bis(4-methylbenzyl)- has several advantages for lab experiments, including its high yield and low cost of synthesis. This compound is also stable under a wide range of conditions and has a long shelf life. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of sulfide, bis(4-methylbenzyl)-. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may also have potential as a therapeutic agent in cancer treatment, due to its ability to inhibit cancer cell growth. Further research is needed to fully understand the mechanism of action and potential applications of sulfide, bis(4-methylbenzyl)-, but it is clear that this compound has significant potential in a variety of scientific research fields.
Propiedades
Número CAS |
13250-88-9 |
|---|---|
Nombre del producto |
Sulfide, bis(4-methylbenzyl)- |
Fórmula molecular |
C16H18S |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-methylphenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C16H18S/c1-13-3-7-15(8-4-13)11-17-12-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
KGBYNVUSDGMXEO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
SMILES canónico |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)C |
Otros números CAS |
13250-88-9 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

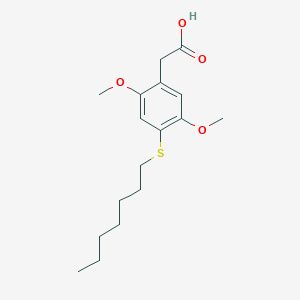
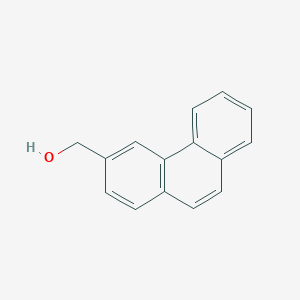
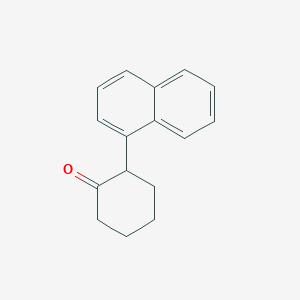
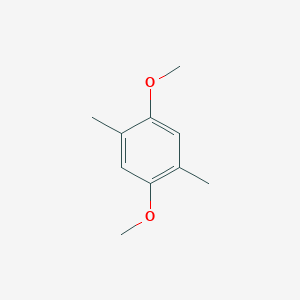
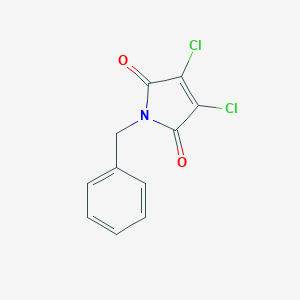
![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)
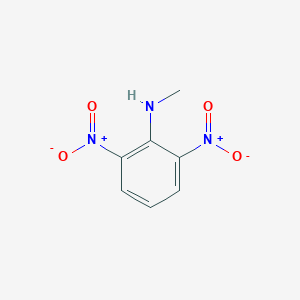
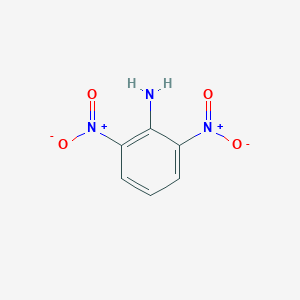
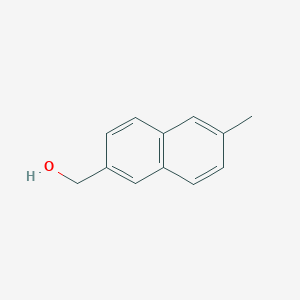
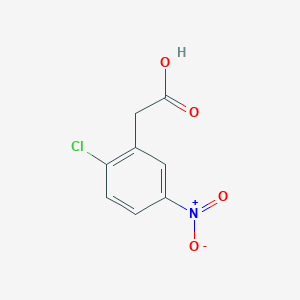
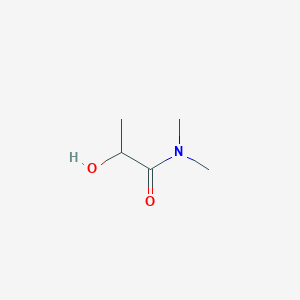
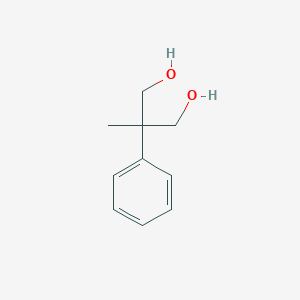
![Benzoic acid, 2-[(4-chlorophenyl)thio]-](/img/structure/B188728.png)
